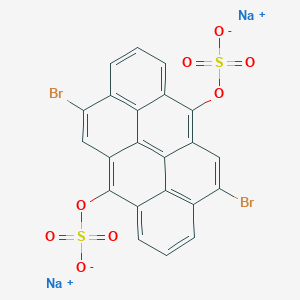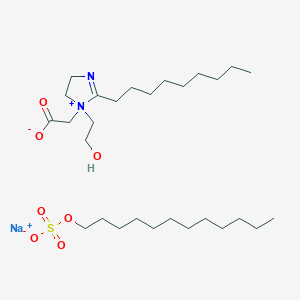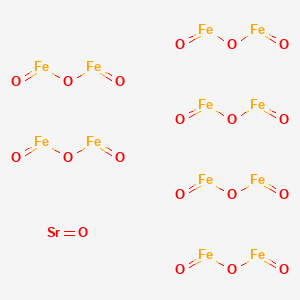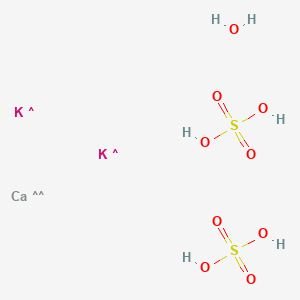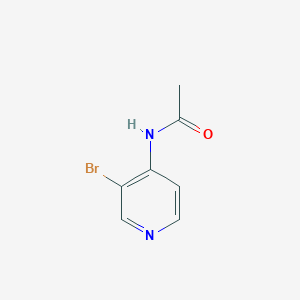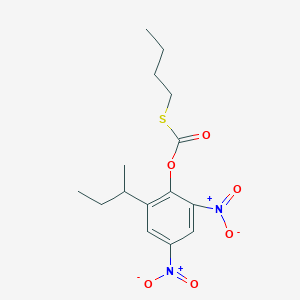
(2-Butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate, commonly known as DNPSB, is a chemical compound that has gained attention in scientific research due to its unique properties. DNPSB is a yellow crystalline powder, and it is soluble in organic solvents such as acetone and dichloromethane.
Mecanismo De Acción
DNPSB reacts with thiols through a nucleophilic substitution reaction, in which the thiol attacks the electrophilic carbon of the DNPSB molecule. This reaction results in the formation of a thioether bond between the DNPSB and the thiol. The yellow color of the product is due to the presence of the dinitrophenyl group, which absorbs light at a wavelength of 410 nm.
Efectos Bioquímicos Y Fisiológicos
DNPSB has been shown to have minimal toxicity in vitro and in vivo. However, it is important to note that DNPSB is not intended for use in humans or animals and should only be used in laboratory settings. DNPSB has been used to study the role of thiols in various biological processes, including oxidative stress, inflammation, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DNPSB is its high selectivity for thiols. DNPSB does not react with other functional groups commonly found in biological samples, such as amines and carboxylic acids. However, DNPSB has a relatively low reaction rate compared to other thiol-reactive reagents, such as Ellman's reagent. This limitation can be overcome by using higher concentrations of DNPSB or by extending the reaction time.
Direcciones Futuras
There are several potential future directions for DNPSB research. One area of interest is the development of new thiol-reactive reagents with improved selectivity and sensitivity. Another area of interest is the application of DNPSB in imaging studies to visualize the distribution of thiols in biological samples. Additionally, DNPSB could be used to study the role of thiols in disease states, such as cancer and neurodegenerative disorders. Overall, DNPSB has the potential to be a valuable tool in scientific research for the detection and quantification of thiols in biological samples.
Métodos De Síntesis
DNPSB can be synthesized through the reaction between 2-butanone, 4,6-dinitrophenol, and butylthiol in the presence of formic acid. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to yield DNPSB.
Aplicaciones Científicas De Investigación
DNPSB has been widely used in scientific research as a reagent for the detection of thiols in biological samples. Thiols play an essential role in many biological processes, including protein folding, enzyme catalysis, and redox signaling. DNPSB reacts with thiols to form a yellow-colored product, which can be quantified using UV-Vis spectroscopy. This method has been used to measure the concentration of thiols in various biological samples, including blood plasma, urine, and tissue extracts.
Propiedades
Número CAS |
14355-07-8 |
|---|---|
Nombre del producto |
(2-Butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate |
Fórmula molecular |
C15H20N2O6S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(2-butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate |
InChI |
InChI=1S/C15H20N2O6S/c1-4-6-7-24-15(18)23-14-12(10(3)5-2)8-11(16(19)20)9-13(14)17(21)22/h8-10H,4-7H2,1-3H3 |
Clave InChI |
CZWKWVSHPUKOAT-UHFFFAOYSA-N |
SMILES |
CCCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
SMILES canónico |
CCCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
